D-Allose-18O2
Description
Significance of Isotopic Tracers in Elucidating Biochemical Systems
Isotopic tracers are indispensable tools in the fields of chemistry and biochemistry for unraveling the complexities of chemical reactions and biological interactions. Current time information in Bangalore, IN. By substituting one or more atoms of a molecule with an isotope of the same element, researchers can "label" or "trace" the molecule's journey through a biological system without significantly altering its chemical properties. Current time information in Bangalore, IN.buyisotope.com This technique, known as stable isotope labeling, utilizes non-radioactive isotopes that can be detected by analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope-amt.com The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) allows for the precise tracking of metabolic pathways, the quantification of metabolite fluxes, and the elucidation of reaction mechanisms. isotope-amt.com This approach provides invaluable insights into the dynamic nature of cellular metabolism, helping to identify key regulatory points and potential targets for therapeutic intervention. isotope-amt.com
Overview of Oxygen-18 (¹⁸O) Labeling in Chemical and Biological Investigations
Oxygen-18 (¹⁸O) is a stable, naturally occurring isotope of oxygen. buyisotope.comchemlin.orgbritannica.com While the most common oxygen isotope is ¹⁶O (with 8 protons and 8 neutrons), ¹⁸O possesses two additional neutrons. nasa.gov This difference in mass allows for its detection and quantification in various analytical techniques. ¹⁸O-labeled compounds are powerful tools for studying a wide range of chemical and biological processes. In metabolic research, the incorporation of ¹⁸O into molecules can reveal the origin of oxygen atoms in metabolites and the activity of specific enzymes, particularly oxygenases. d-nb.info For instance, by supplying ¹⁸O-labeled molecular oxygen (¹⁸O₂) or ¹⁸O-labeled water (H₂¹⁸O), scientists can trace the path of oxygen atoms through cellular respiration, photosynthesis, and various biosynthetic pathways. d-nb.info This method has been instrumental in studying the mechanisms of enzymatic reactions, the dynamics of water and oxygen in biological systems, and the metabolic fate of various oxygen-containing compounds. researchgate.net
Rationale for Employing D-Allose-¹⁸O₂ as a Mechanistic Probe
D-Allose is a rare aldohexose, an epimer of D-glucose at the C-3 position, that has garnered significant interest for its unique biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. researchgate.nettandfonline.com However, the precise molecular mechanisms underlying these effects are not fully understood. The synthesis of D-Allose labeled with two ¹⁸O atoms (D-Allose-¹⁸O₂) would create a highly specific and powerful tool for mechanistic studies.
The rationale for using D-Allose-¹⁸O₂ lies in its potential to trace the metabolic fate of the oxygen atoms within the allose molecule. By tracking the distribution of the ¹⁸O label in various metabolic products, researchers could:
Elucidate the metabolic pathways of D-allose: Determine how D-allose is broken down and utilized by cells, and whether its oxygen atoms are incorporated into other molecules such as carbon dioxide, water, or other metabolites. sciengine.com
Investigate enzymatic mechanisms: Identify the specific enzymes that act on D-allose and understand the role of its oxygen atoms in these catalytic processes. google.comnih.gov
Probe the mechanisms of its biological activities: By tracing the ¹⁸O label, scientists could investigate how the oxygen atoms of D-allose are involved in processes like the generation of reactive oxygen species (a key aspect of its anti-cancer effects) or in modulating inflammatory pathways. georganics.sk
The precise placement of two ¹⁸O atoms would provide a distinct mass shift, facilitating its detection and differentiation from naturally occurring isotopes in mass spectrometry analysis, thereby offering clear and quantifiable data. nih.gov
Historical Context of Isotope Labeling in Carbohydrate Metabolism Studies
The use of isotopes to trace metabolic pathways has a rich history dating back to the early 20th century. nih.govnih.gov Following the discovery of isotopes by Frederick Soddy, early pioneers like Rudolf Schoenheimer in the 1930s revolutionized our understanding of metabolism by using stable isotopes to demonstrate the dynamic state of body constituents. nih.gov The advent of mass spectrometry enabled the accurate measurement of these isotopes, paving the way for more sophisticated tracer studies. nih.gov
Initially, radioactive isotopes like carbon-14 (B1195169) (¹⁴C) were widely used to study glucose metabolism, leading to the elucidation of fundamental pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net While powerful, the use of radioisotopes posed safety concerns. The increasing availability and affordability of stable isotopes and the advancement of analytical techniques like GC-MS and LC-MS have made stable isotope labeling the method of choice for many metabolic studies in humans. researchgate.netembopress.org The application of stable isotope-labeled carbohydrates, particularly glucose, has been instrumental in understanding carbohydrate metabolism in health and disease, from whole-body energy expenditure to intracellular metabolic fluxes. researchgate.net The development of specifically labeled compounds like D-Allose-¹⁸O₂ represents the next step in this historical progression, offering ever more precise tools to dissect the complexities of life at the molecular level.
Data Tables
Physical Properties of Oxygen Isotopes
| Isotope | Symbol | Protons | Neutrons | Atomic Mass (Da) | Natural Abundance (%) | Nuclear Spin (I) |
|---|---|---|---|---|---|---|
| Oxygen-16 | ¹⁶O | 8 | 8 | 15.99491463 | 99.757 | 0 |
| Oxygen-17 | ¹⁷O | 8 | 9 | 16.9991312 | 0.038 | 5/2 |
| Oxygen-18 | ¹⁸O | 8 | 10 | 17.9991603 | 0.205 | 0 |
Data sourced from multiple references. chemlin.orgbritannica.comwebelements.comusgs.gov
Hypothetical Research Findings: Mass Spectrometry Analysis of Metabolites from D-Allose-¹⁸O₂ Incubation
The following table illustrates the type of data that could be generated from a hypothetical experiment where a cell culture is incubated with D-Allose-¹⁸O₂. The subsequent analysis by high-resolution mass spectrometry would aim to identify and quantify the incorporation of the ¹⁸O label into various metabolites. The "Mass Shift" indicates the change in mass due to the incorporation of one or two ¹⁸O atoms.
| Metabolite | Unlabeled Mass (m/z) | Observed Labeled Species (m/z) | Mass Shift (Da) | Inferred ¹⁸O Atoms Incorporated | Potential Pathway Implication |
|---|---|---|---|---|---|
| D-Allose-6-phosphate | 259.02 | 261.02, 263.02 | +2, +4 | 1, 2 | Initial phosphorylation of D-Allose |
| Fructose-1,6-bisphosphate | 339.00 | 341.00, 343.00 | +2, +4 | 1, 2 | Entry into the glycolytic pathway |
| Lactate | 89.02 | 91.02 | +2 | 1 | Conversion through glycolysis and fermentation |
| Glutamate | 146.05 | 148.05 | +2 | 1 | Metabolism through the TCA cycle |
| H₂O | 18.01 | 20.01 | +2 | 1 | Release of oxygen through metabolic water formation |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-PHERSBFPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)[18OH])[18OH])O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Strategies for D Allose 18o2
Established Synthetic Routes for Unlabeled D-Allose
The scarcity of D-Allose in nature has necessitated the development of various synthetic strategies to produce this rare hexose. These methods range from combined chemical and enzymatic processes to microbial fermentation and regioselective chemical syntheses.
Chemo-Enzymatic Synthesis Approaches for D-Allose Production
Chemo-enzymatic synthesis offers a powerful approach that leverages the high selectivity of enzymes with the efficiency of chemical reactions. A notable strategy involves a multi-step process starting from a protected glucose derivative. unl.pt This method provides an efficient and scalable route to D-Allose by avoiding complex protection-deprotection steps and extensive purification. unl.pt
A prominent chemo-enzymatic route begins with 1-O-benzyl-D-glucoside. rsc.org The synthesis proceeds through three main steps:
Enzymatic Oxidation: An engineered bacterial glycoside-3-oxidase regioselectively oxidizes the C3 position of the glucoside substrate to yield the corresponding 3-keto derivative. rsc.orgresearchgate.net This enzymatic step is irreversible and produces no byproducts, which simplifies downstream processing. unl.pt
Stereoselective Chemical Reduction: The intermediate ketone is then reduced using a stereoselective chemical reducing agent, such as LS-Selectride (lithium tri-sec-butylborohydride). This step inverts the configuration at the C3 position to create the allose configuration. unl.pt
Deprotection: Finally, the benzyl (B1604629) protecting group at the anomeric position is removed via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield D-Allose. researchgate.net
| Step | Reaction | Reagents/Enzymes | Yield |
| 1 | Regioselective Oxidation | Engineered Glycoside-3-Oxidase, Catalase | 100% |
| 2 | Stereoselective Reduction | LS-Selectride in DMSO:THF | 86% |
| 3 | Deprotection (Hydrogenation) | Pd/C, H₂ | 94% |
| Overall | - | - | 81% |
| This interactive table summarizes the key steps and reported yields in a prominent chemo-enzymatic synthesis of D-Allose. unl.ptrsc.orgresearchgate.net |
Another chemo-enzymatic method involves the lipase-catalyzed regioselective acylation of D-Allose to produce D-Allose 6-alkanoates, demonstrating the utility of enzymes in modifying the allose structure itself. jst.go.jp
Microbial Fermentative Synthesis of D-Allose from Precursors
Microbial fermentation presents a promising avenue for the large-scale production of rare sugars. While direct fermentation to D-Allose from common carbon sources like D-glucose is still under development, significant progress has been made in producing its immediate precursor, D-allulose (also known as D-psicose). researchgate.netfrontiersin.org D-Allose can then be produced from D-allulose via enzymatic isomerization. nih.gov
D-Glucose to D-Fructose: D-glucose isomerase converts D-glucose into D-fructose. nih.gov
D-Fructose to D-Allulose: D-allulose 3-epimerase (DAE) or D-tagatose 3-epimerase (DTE) catalyzes the epimerization of D-fructose to D-allulose. frontiersin.orgnih.gov
D-Allulose to D-Allose: L-rhamnose isomerase is commonly used to convert D-allulose into D-Allose. nih.govfrontiersin.org
To achieve efficient production, host microorganisms like Escherichia coli are metabolically engineered. frontiersin.orgacs.org This engineering involves:
Co-expression of key enzymes: Genes for enzymes like D-allulose 3-epimerase are introduced and overexpressed. acs.org
Deletion of competing pathways: Genes for enzymes that direct the precursor into other metabolic pathways (e.g., fruA, fruK, manXYZ) are knocked out to maximize the carbon flux towards the desired product. frontiersin.orgacs.org
Optimization of transport: Transporter proteins may be modified to ensure the efficient uptake of precursors in their nonphosphorylated form. acs.org
Using such engineered strains in fed-batch fermentation has resulted in significant titers of D-allulose, reaching levels such as 23.3 g/L. acs.org Subsequent enzymatic conversion of the purified D-allulose using commercial immobilized glucose isomerase has achieved a conversion yield to D-Allose of approximately 30%. nih.govfrontiersin.org
| Enzyme | Function | Precursor | Product |
| D-Glucose Isomerase | Isomerization | D-Glucose | D-Fructose |
| D-Allulose 3-Epimerase | Epimerization | D-Fructose | D-Allulose |
| L-Rhamnose Isomerase | Isomerization | D-Allulose | D-Allose |
| This interactive table outlines the key enzymes and transformations in the microbial and enzymatic synthesis of D-Allose from D-Glucose. frontiersin.orgnih.gov |
Regioselective Synthesis of D-Allose Derivatives
Purely chemical methods allow for the synthesis of specific D-Allose derivatives by exploiting the differential reactivity of its hydroxyl groups. Knowledge of this regioselectivity is crucial for minimizing the use of protecting groups in the synthesis of complex oligosaccharides containing D-Allose units. researchgate.net
Studies on glycosylation reactions using D-allopyranosyl acceptors with free hydroxyls at the C3 and C4 positions have revealed distinct regioselectivities based on the anomeric configuration:
For α-anomers, the axial OH-3 group is the preferred site of glycosylation. researchgate.net
For β-anomers, the equatorial OH-4 group is preferentially glycosylated. researchgate.net
Regioselective reactions can also be performed at other positions. For example, lipase-catalyzed transesterification of D-allose with fatty acid vinyl esters occurs with high regioselectivity at the primary hydroxyl group (C6) to yield D-allose 6-alkanoates. jst.go.jp Furthermore, regioselective tosylation at the C6 position can be achieved chemically, which can then be followed by reactions like azidation to introduce other functional groups, as demonstrated in the synthesis of 6-(decanoylamino)-1,2,6-trideoxy-d-allose. tandfonline.com
Methodologies for ¹⁸O Isotopic Labeling of Carbohydrates
The introduction of stable isotopes like oxygen-18 (¹⁸O) into carbohydrates is a vital technique for tracing metabolic pathways and studying reaction mechanisms. creative-proteomics.com
Direct ¹⁸O Exchange Reactions
Direct incorporation of ¹⁸O into a carbohydrate can be achieved through oxygen exchange reactions with ¹⁸O-labeled water (H₂¹⁸O). During photosynthesis, for instance, oxygen atoms from water are incorporated into newly assimilated carbohydrates, imprinting the isotopic signature of the leaf water onto the sugars. researchgate.net
In a laboratory setting, acid-catalyzed exchange reactions can be used. The carbonyl oxygen of an aldehyde or ketone function can exchange with the oxygen from H₂¹⁸O. For aldoses like D-Allose, which exist in equilibrium with their open-chain aldehyde form, this provides a potential, albeit often slow and non-specific, route for ¹⁸O incorporation at the C1 position.
Chemo-Enzymatic Strategies for Stereoselective ¹⁸O Incorporation
Chemo-enzymatic methods offer superior control for the site-specific and stereoselective incorporation of isotopes. alfa-chemistry.comacs.org By performing a specific enzymatic or chemical reaction step within a synthetic sequence using an ¹⁸O-labeled reagent, the isotope can be precisely placed.
A hypothetical, yet chemically sound, strategy to synthesize D-Allose-¹⁸O₂ could adapt the chemo-enzymatic route described in section 2.1.1. The key would be to introduce the ¹⁸O label during the reduction of the 3-keto intermediate.
Proposed Strategy for D-Allose-¹⁸O₂ Synthesis:
Enzymatic Oxidation: As in the unlabeled synthesis, 1-O-benzyl-D-glucoside is oxidized to 1-O-benzyl-3-keto-D-glucoside using glycoside-3-oxidase.
¹⁸O-Labeling Reduction: The crucial labeling step involves the reduction of the C3 ketone. This could potentially be achieved by performing the reduction with a reagent like sodium borohydride (B1222165) in H₂¹⁸O. The borohydride reduces the ketone, and the subsequent protonation of the resulting alkoxide by the H₂¹⁸O solvent would stereoselectively introduce an ¹⁸O-hydroxyl group at the C3 position.
Deprotection: Removal of the benzyl group would yield the final product, D-Allose-3-¹⁸O .
A similar strategy was successfully used in the synthesis of ¹³C,¹⁸O-labeled Nicotinamide Riboside, where enzymatic reactions were performed with ¹⁸O-labeled precursors to generate the final isotopically labeled product. nih.gov This demonstrates the feasibility of integrating enzymatic transformations with isotopically labeled reagents to achieve highly specific labeling of complex biomolecules. nih.govbeilstein-journals.org
Catalytic C-H Oxygenation Using H₂¹⁸O as an Oxygen Source
Direct, site-selective functionalization of C-H bonds is a powerful strategy in modern organic synthesis. researchgate.net Applying this methodology to the synthesis of isotopically labeled compounds, particularly using water (H₂O) as the oxygen source, represents an atom-economical and elegant approach. The catalytic C-H oxygenation of D-allose using ¹⁸O-labeled water (H₂¹⁸O) as the isotopic source is a theoretically viable, though not yet specifically reported, method for the synthesis of D-Allose-¹⁸O₂.
This approach would likely involve a transition-metal catalyst capable of activating a specific C-H bond within the D-allose scaffold and facilitating the insertion of an oxygen atom derived from H₂¹⁸O. Research on the catalytic oxidation of unprotected carbohydrates has demonstrated the feasibility of selectively targeting specific hydroxyl groups or C-H bonds. For instance, palladium catalysts have been used for the selective oxidation of secondary alcohols in pyranosides to ketones. researchgate.net While these reactions typically use molecular oxygen, related systems using water as the oxygen source are being developed. researchgate.net
A hypothetical catalytic cycle for the C-H oxygenation of D-allose with H₂¹⁸O might proceed as follows:
Coordination of the D-allose substrate to the metal center.
Site-selective C-H bond activation/cleavage at a target position.
Reaction with H₂¹⁸O to form a metal-hydroperoxide or related species.
Oxygen atom transfer to the activated carbon, incorporating the ¹⁸O label.
Release of the ¹⁸O-labeled D-allose product and regeneration of the catalyst.
The primary challenges in this approach are achieving high regioselectivity to target a specific C-H bond in the polyhydroxylated D-allose molecule and ensuring efficient incorporation of the ¹⁸O from water over other potential oxygen sources.
Design and Optimization of D-Allose-¹⁸O₂ Synthesis Protocols
The rational design of synthetic protocols for D-Allose-¹⁸O₂ requires a multifaceted approach, combining enzymatic and chemical methods to achieve efficient and specific isotopic labeling.
Enzymatic Pathways for Introducing ¹⁸O into the D-Allose Scaffold
Enzymatic synthesis offers high selectivity and mild reaction conditions, making it an attractive route for producing rare sugars like D-allose. tandfonline.com Several enzymatic pathways for the production of D-allose from more abundant sugars have been established and could be adapted for ¹⁸O incorporation.
One of the most common routes is the "Izumoring Strategy," which involves a series of isomerizations and epimerizations. frontiersin.org A well-established pathway starts from D-glucose:
Isomerization: D-glucose is converted to D-fructose by D-glucose isomerase. nih.gov
Epimerization: D-fructose is then epimerized at the C-3 position to yield D-allulose (also known as D-psicose) using a D-allulose 3-epimerase (DAE) or D-tagatose 3-epimerase (DTE). frontiersin.orgscirp.org
Isomerization: Finally, D-allulose is isomerized to D-allose by an L-rhamnose isomerase (L-RhI) or a ribose-5-phosphate (B1218738) isomerase (RPI). frontiersin.orgbeilstein-journals.org
¹⁸O could be introduced into the D-allose backbone through these enzymatic reactions primarily by conducting the enzymatic conversions in H₂¹⁸O-enriched water. Enzymes that catalyze isomerization and epimerization reactions often proceed through intermediates that may exchange oxygen atoms with the solvent. For example, the isomerization of D-allulose to D-allose involves the formation of an enediol intermediate, which could facilitate the incorporation of an oxygen atom from the H₂¹⁸O solvent at the C-1 or C-2 position. Recent studies on carbohydrate-water exchange reactions using high-resolution mass spectrometry have confirmed that monosaccharides can exchange carbonyl oxygen atoms in ¹⁸O-enriched media. researchgate.net
Table 1: Key Enzymes in the Biosynthesis of D-Allose for Potential ¹⁸O-Labeling
| Enzyme | EC Number | Reaction | Starting Material | Product | Potential for ¹⁸O Labeling |
|---|---|---|---|---|---|
| D-Glucose Isomerase | 5.3.1.5 | Isomerization | D-Glucose | D-Fructose | Low; primarily for substrate generation. |
| D-Allulose 3-Epimerase (DAE) | 5.1.3.- | C-3 Epimerization | D-Fructose | D-Allulose | Moderate; potential for exchange in H₂¹⁸O. |
| L-Rhamnose Isomerase (L-RhI) | 5.3.1.14 | Isomerization | D-Allulose | D-Allose | High; via enediol intermediate in H₂¹⁸O. frontiersin.orgbeilstein-journals.org |
| Ribose-5-Phosphate Isomerase (RPI) | 5.3.1.6 | Isomerization | D-Allulose | D-Allose | High; via enediol intermediate in H₂¹⁸O. frontiersin.org |
Chemical Derivatization and Labeling Techniques for D-Allose-¹⁸O₂
Chemoenzymatic synthesis, which combines the flexibility of chemical reactions with the selectivity of enzymes, provides a powerful route for producing specifically labeled compounds. A robust strategy for introducing an ¹⁸O atom at a specific position in the D-allose ring can be adapted from methods developed for other hexoses, such as D-mannose. cdnsciencepub.com
Given that D-allose is the C-3 epimer of D-glucose, a synthetic sequence starting from a readily available D-glucose derivative can be envisioned to produce D-Allose with an ¹⁸O label at the C-3 position. This multi-step chemical process would involve an inversion of configuration at C-3, using an Sₙ2 reaction with an ¹⁸O-labeled nucleophile.
A plausible synthetic pathway is outlined below, analogous to the synthesis of a ring-¹⁸O-labeled mannosamine (B8667444) derivative: cdnsciencepub.com
Protection: Start with a suitably protected D-glucose derivative, for example, methyl 4,6-O-benzylidene-α-D-glucopyranoside.
Activation: The hydroxyl group at the C-3 position is activated as a good leaving group, for instance, by converting it into a triflate ester.
¹⁸O-Labeling via Sₙ2 Inversion: The triflate is then displaced by an ¹⁸O-labeled nucleophile, such as K¹⁸O-benzoyl, in an Sₙ2 reaction. This step inverts the stereochemistry at C-3, transforming the glucose configuration into the allose configuration at that center, and simultaneously incorporates the ¹⁸O label.
Deprotection: Finally, a series of deprotection steps are carried out to remove the protecting groups (e.g., benzylidene and benzoate), yielding the final product, D-Allose-¹⁸O₂ (specifically, D-[3-¹⁸O]Allose).
Table 2: Proposed Chemoenzymatic Synthesis Scheme for D-[3-¹⁸O]Allose
| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Protection | Benzaldehyde dimethyl acetal, CSA | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Protect C-4 and C-6 hydroxyls. |
| 2 | Activation | Triflic anhydride (B1165640) (Tf₂O), Pyridine | Methyl 4,6-O-benzylidene-2-O-benzoyl-3-O-triflyl-α-D-glucopyranoside | Activate C-3 hydroxyl for nucleophilic substitution. |
| 3 | ¹⁸O-Labeling/Inversion | Potassium [¹⁸O₂]benzoate | Methyl 4,6-O-benzylidene-2,3-di-O-benzoyl-α-D-[3-¹⁸O]allopyranoside | Introduce ¹⁸O label and invert stereocenter C-3. cdnsciencepub.com |
| 4 | Deprotection | NaOMe, MeOH; then acid hydrolysis | D-[3-¹⁸O]Allose | Remove protecting groups to yield the final product. |
Purification and Isotopic Enrichment Assessment of Synthesized D-Allose-¹⁸O₂
Following synthesis, the crucial final steps are the purification of the labeled product and the verification of its isotopic enrichment.
Purification: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the purification of carbohydrates. nih.govmtsu.edu For a polar compound like D-allose, several HPLC modes can be employed:
Reversed-Phase HPLC: Often requires derivatization of the sugar with a hydrophobic tag to achieve good retention and separation. researchgate.netresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for separating underivatized, polar compounds like monosaccharides.
High-Performance Anion-Exchange Chromatography (HPAEC): Can be used for underivatized carbohydrates at high pH, often coupled with pulsed amperometric detection (PAD). nih.gov
The choice of method depends on the scale of the synthesis and the nature of the impurities. For instance, after a chemical synthesis, column chromatography on silica (B1680970) gel might be used to separate less polar intermediates, while the final, highly polar product would be purified by HPLC. nih.gov
Isotopic Enrichment Assessment: The degree and position of ¹⁸O incorporation must be rigorously assessed. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: GC-MS or LC-MS is used to determine the mass shift in the labeled molecule. nih.gov The sample is often derivatized (e.g., silylation or acetylation) to improve volatility for GC-MS. researchgate.net The mass spectrum will show a peak at M+2 (for one ¹⁸O) or M+4 (for two ¹⁸O atoms) relative to the unlabeled compound. High-resolution mass spectrometry can confirm the elemental composition and the mass increase with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the fragment ions can help to pinpoint the location of the ¹⁸O label. acs.orgnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁸O is not directly NMR-active, its presence can have a small but measurable effect on the chemical shifts of adjacent NMR-active nuclei, such as ¹³C or ¹H. This "isotope effect" can be used to confirm the position of the label, especially in ¹³C NMR spectra, where the carbon atom bonded to the ¹⁸O will show a slight upfield shift compared to the one bonded to ¹⁶O.
Table 3: Analytical Methods for Characterization of D-Allose-¹⁸O₂
| Technique | Purpose | Sample Preparation | Expected Outcome |
|---|---|---|---|
| HPLC | Purification | Dissolution in mobile phase | Isolation of D-Allose-¹⁸O₂ from unreacted starting materials and byproducts. nih.govmtsu.edu |
| GC-MS | Isotopic Enrichment | Derivatization (e.g., TMS) | Observation of molecular ion peak shifted by +2n Da (n = number of ¹⁸O atoms). nih.gov |
| LC-MS/MS | Structural Confirmation | Direct injection in solution | Fragmentation pattern confirms label location by identifying which fragments retain the mass shift. acs.orgnih.gov |
| ¹³C NMR | Positional Analysis | Dissolution in suitable solvent (e.g., D₂O) | Upfield shift of the signal for the carbon atom directly attached to the ¹⁸O isotope. |
Advanced Analytical Methodologies for D Allose 18o2 Detection and Quantification
Mass Spectrometry (MS) Applications in Isotope-Labeled Carbohydrate Analysis
Mass spectrometry is a powerful analytical technique for the analysis of carbohydrates, providing information on molecular mass and structure. researchgate.net When analyzing isotope-labeled variants like D-Allose-18O2, MS can precisely determine the mass shift caused by the incorporation of heavy isotopes (¹⁸O), enabling both identification and quantification. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) for Stable-Isotope Labeling Quantification
Gas chromatography-mass spectrometry (GC-MS) is a robust method for quantifying stable-isotope labeled carbohydrates. acs.org For analysis by GC-MS, non-volatile sugars like this compound must first be chemically modified into volatile derivatives. shimadzu.comresearchgate.net Common derivatization methods include trimethylsilylation, which converts the hydroxyl groups of the sugar into trimethylsilyl (B98337) (TMS) ethers. researchgate.net
Once derivatized, the sample is introduced into the gas chromatograph, which separates the different components of the mixture. The separated components then enter the mass spectrometer. The mass spectrometer fragments the derivatized this compound molecules into characteristic ions. By detecting the mass-to-charge ratio (m/z) of these fragments, the instrument can distinguish between the unlabeled D-Allose and the this compound isotopologue. The incorporation of two ¹⁸O atoms results in a 4 Dalton (Da) mass increase in fragments containing both labeled oxygen atoms compared to the corresponding fragments from unlabeled D-Allose. Quantification is achieved by comparing the peak areas of specific ion fragments from the labeled compound to those of a known amount of an internal standard. acs.orgnih.gov
Table 1: Hypothetical Mass Fragments for TMS-Derivatized D-Allose vs. D-Allose-¹⁸O₂ in GC/MS Analysis
This table illustrates the expected mass shift in key fragment ions for D-Allose-¹⁸O₂ compared to its unlabeled counterpart.
| Fragment Ion Description | Hypothetical m/z (Unlabeled D-Allose) | Hypothetical m/z (D-Allose-¹⁸O₂) | Mass Shift (Da) |
| Molecular Ion [M]⁺ | 708 | 712 | +4 |
| Fragment [M-15]⁺ (Loss of CH₃) | 693 | 697 | +4 |
| Diagnostic Fragment | 319 | 323 | +4 |
| Smaller Fragment | 204 | 204 | 0 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Tracing
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally suited for tracing stable isotope-labeled metabolites like this compound in complex biological samples. wellcomeopenresearch.orgresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. mdpi.com LC is particularly advantageous as it can often analyze carbohydrates without prior derivatization, separating this compound from other metabolites in a liquid matrix. frontiersin.org
In an LC-MS/MS experiment, the this compound molecule is first selected in the initial mass analyzer (MS1) based on its specific m/z. This parent ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer (MS2). purdue.edu This process, known as selected reaction monitoring (SRM), provides high specificity because it monitors for a unique transition from a parent ion to a product ion. researchgate.net For this compound, the parent ion would be 4 Da heavier than that of unlabeled D-allose. nih.gov The detection of this specific mass shift confirms the presence of the labeled metabolite, allowing it to be traced through metabolic pathways. mdpi.com
Table 2: Example of a Selected Reaction Monitoring (SRM) Transition for D-Allose-¹⁸O₂
This table shows a hypothetical parent-to-product ion transition used to specifically detect and quantify D-Allose-¹⁸O₂ in a complex mixture.
| Compound | Parent Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Description |
| D-Allose | 179 | 89 | Fragmentation of the unlabeled sugar. |
| D-Allose-¹⁸O₂ | 183 | 91 | Fragmentation of the labeled sugar, showing a +2 Da shift in the product ion. |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Labeled Glycoproteins
When this compound is incorporated into larger biomolecules like glycoproteins, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a valuable analytical tool. nih.govmdpi.com This technique is well-suited for analyzing large, non-volatile molecules. In a typical MALDI-MS experiment, the glycoprotein (B1211001) sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the matrix and the glycoprotein, allowing the large molecule to enter the gas phase as an ion with minimal fragmentation. researchgate.net
The mass analyzer, often a time-of-flight (TOF) detector, then measures the m/z of the intact glycoprotein. mdpi.com If this compound has been metabolically incorporated into the glycan chains of the protein, the total mass of the glycoprotein will increase by a predictable amount (e.g., +4 Da for each this compound unit). This mass shift allows researchers to study glycan biosynthesis and turnover. nih.govoup.com The technique can be used to compare the relative abundance of labeled and unlabeled glycoproteins, providing quantitative insights into glycosylation dynamics. researchgate.netoup.com
High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis
High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides extremely high mass accuracy and resolving power. waters.compnas.org This capability allows for the observation of a molecule's "isotopic fine structure." nih.gov Every peak in a standard mass spectrum is actually a composite of multiple isobaric species—molecules that have the same nominal mass but different exact masses due to the presence of various isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O). nih.govacs.org
HRMS can resolve these closely spaced peaks. For instance, the mass difference between a molecule containing two ¹³C isotopes versus one containing a single ³⁴S isotope is very small but resolvable by HRMS. pnas.org In the context of this compound, HRMS can unambiguously confirm the elemental composition by measuring the exact mass with very high precision (often to within a few parts per million). It can distinguish the mass contribution of the ¹⁸O isotopes from other potential isobaric interferences, providing the highest level of confidence in the identification of the labeled compound. waters.comnih.gov The mass difference between a molecule with one ¹⁸O and one with two ¹³C atoms is only 0.0026 Da, a separation that requires a resolving power greater than 1,000,000 to discern. pnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization
While mass spectrometry excels at detection and quantification based on mass, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise location of isotopic labels within a molecule. alfa-chemistry.com It provides detailed structural information by probing the magnetic properties of atomic nuclei.
Utility of 1H, 13C, and 2D NMR in Confirming Labeling Positions and Purity
The substitution of a ¹⁶O atom with its heavier ¹⁸O isotope induces small but measurable changes in the chemical shifts of neighboring nuclei, a phenomenon known as the "isotope effect." cdnsciencepub.com In ¹³C NMR spectroscopy, a carbon atom directly bonded to an ¹⁸O atom will typically exhibit a small upfield shift (a shift to lower ppm) of about 0.01 to 0.05 ppm compared to the same carbon bonded to ¹⁶O. cdnsciencepub.com This effect is additive, meaning the shift increases with multiple ¹⁸O substitutions.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra can confirm the presence and purity of this compound. In the ¹³C spectrum, the carbons attached to the ¹⁸O atoms will appear as separate, slightly shifted peaks from their ¹⁶O counterparts, with the relative intensity of these peaks corresponding to the degree of isotopic enrichment. aip.org
2D NMR: Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are crucial for unambiguously assigning these shifted signals. magritek.comhmdb.cadrugbank.com An HSQC spectrum correlates the chemical shifts of directly bonded ¹H and ¹³C atoms. magritek.com By analyzing the cross-peaks in the HSQC spectrum of this compound, researchers can identify which specific carbon atoms show the isotope-induced shift and, by extension, pinpoint the exact positions of the ¹⁸O labels on the allose ring. This provides ultimate confirmation of the labeling site and serves as a definitive check of isomeric and isotopic purity. researchgate.net
Table 3: Hypothetical ¹³C NMR Isotope Shifts for D-Allose-¹⁸O₂
This table illustrates the principle of using ¹³C NMR to identify the position of ¹⁸O labels through upfield chemical shifts.
| Carbon Position | Standard δ (ppm) (Unlabeled D-Allose) | Hypothetical δ (ppm) (D-Allose-¹⁸O₂) | Isotope-Induced Shift (Δδ, ppm) |
| C-1 | 93.5 | 93.46 | -0.04 |
| C-2 | 70.2 | 69.85 | -0.35 |
| C-3 | 72.1 | 72.10 | 0.00 |
| C-4 | 68.4 | 68.40 | 0.00 |
| C-5 | 73.8 | 73.80 | 0.00 |
| C-6 | 62.5 | 62.50 | 0.00 |
Challenges and Prospects for Direct 18O NMR Spectroscopy in Carbohydrates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic molecules. acs.org However, its direct application for the detection of the ¹⁸O isotope in carbohydrates like D-Allose-¹⁸O₂ is fraught with significant challenges.
The primary obstacle is that the ¹⁸O nucleus is not NMR-active. The only naturally occurring oxygen isotope with a nuclear spin, and thus observable by NMR, is ¹⁷O. Unfortunately, ¹⁷O has an extremely low natural abundance of just 0.035%, making it practically invisible in standard NMR experiments without extensive isotopic enrichment. libretexts.org This limitation effectively precludes direct ¹⁸O or ¹⁷O NMR as a routine analytical method for studying carbohydrates at natural abundance or with typical tracer-level enrichment.
An alternative, indirect NMR method involves observing the "isotope effect" of ¹⁸O on an adjacent NMR-active nucleus, most commonly ¹³C. The presence of a heavier ¹⁸O atom can induce a small, detectable upfield shift in the resonance frequency of the carbon atom it is bonded to. This ¹⁸O-isotope-induced shift in ¹³C NMR has been successfully used to study oxygen exchange kinetics at the anomeric carbon of sugars like D-glucose. nih.gov
Despite this indirect capability, several challenges persist:
Spectral Complexity: Carbohydrate NMR spectra are notoriously complex due to the presence of numerous similar proton and carbon environments, leading to severe signal overlap. acs.orgrsc.orgslu.se This makes resolving the very small isotope-induced shifts for each specific position in the molecule a formidable task. slu.se
Sensitivity: While more sensitive than direct ¹⁷O detection, observing the ¹⁸O effect on ¹³C still requires high-resolution instrumentation and often ¹³C-enrichment of the molecule to achieve an adequate signal-to-noise ratio. nih.govacs.org
Molecular Flexibility: The existence of multiple forms (anomers, tautomers) of sugars in solution further complicates the spectra, making unambiguous assignment difficult. rsc.orgunimo.it
Prospects: The future of NMR in this area lies in methodological advancements. The use of higher field magnets, cryogenic probes, and advanced multi-dimensional NMR pulse sequences could improve spectral dispersion and sensitivity. acs.org Combining NMR with computational methods to predict isotope shifts may also aid in spectral interpretation. rsc.org Furthermore, developing novel chemical derivatization strategies that lock the sugar into a single conformation could simplify spectra. However, for quantitative and position-specific ¹⁸O analysis in carbohydrates, mass spectrometry-based techniques remain far more practical and sensitive.
Isotope Ratio Mass Spectrometry (IRMS) for Positional Isotopic Analysis
Isotope Ratio Mass Spectrometry (IRMS) is the benchmark technique for high-precision measurement of stable isotope ratios, such as ¹⁸O/¹⁶O. Unlike conventional mass spectrometry that measures absolute ion abundance, IRMS measures the ratio of a heavy isotope to a light isotope relative to an international standard. This approach provides exceptional precision, making it ideal for detecting subtle isotopic variations in compounds like D-Allose-¹⁸O₂. When coupled with separation and sample conversion techniques, IRMS becomes a powerful tool for positional isotopic analysis.
Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC/Pyr-IRMS) for ¹⁸O/¹⁶O Analysis of Individual Carbohydrates
GC-Pyrolysis-IRMS (GC/Pyr-IRMS) is a sophisticated technique that allows for the compound-specific analysis of oxygen isotope ratios in individual organic molecules, including carbohydrates. nih.govresearchgate.net The process involves several key steps:
Derivatization: Carbohydrates are highly polar and non-volatile, making them unsuitable for direct analysis by gas chromatography. researchgate.net Therefore, they must first be chemically modified in a process called derivatization to create more volatile and thermally stable analogues. Several methods have been developed, including trimethylsilyl (TMS) and methylation derivatization. nih.govgfz-potsdam.de
Gas Chromatographic Separation: The derivatized carbohydrate mixture is injected into a gas chromatograph, where the individual compounds are separated based on their boiling points and interactions with the GC column.
Pyrolysis: As each separated compound elutes from the GC column, it enters a high-temperature pyrolysis reactor (typically >1300 °C). In this reactor, the organic molecules are thermally decomposed, and the oxygen atoms are quantitatively converted into carbon monoxide (CO) gas.
Isotope Ratio Analysis: The resulting CO gas is then transferred into the IRMS, which precisely measures the mass-to-charge ratios of 30 (¹²C¹⁸O) and 28 (¹²C¹⁶O) to determine the δ¹⁸O value of the original carbohydrate.
Research Findings and Challenges: Research has shown that GC/Pyr-IRMS is a highly promising method, but not without its difficulties. Measurements can be unstable over time and dependent on the amount of sample injected. nih.govtandfonline.com To counteract this, rigorous analytical protocols involving drift correction, calibration against reference materials, and amount correction are necessary. nih.govtandfonline.com
The choice of derivatization method is critical. While TMS derivatization works for some sugars like sucrose, it is less reliable for hexoses. gfz-potsdam.de A significant advancement has been the development of a methylation derivatization method, which demonstrates superior accuracy and precision for a wide variety of individual carbohydrates, including monosaccharides like glucose and fructose. nih.gov
| Derivatization Method | Target Carbohydrates | Reported Precision (δ¹⁸O) | Notes |
| Methylation | Mono-, di-, trisaccharides, alditols | 0.12‰ to 1.09‰ | Fast, easy-to-handle, one-pot reaction with high accuracy. nih.gov |
| Trimethylsilyl (TMS) | Sucrose, Raffinose | Reliable for some di- and trisaccharides | Not reliable for hexoses (e.g., glucose, fructose) or cyclitols. gfz-potsdam.de |
| Methylboronic Acid (MBA) | Plant- and soil-derived monosaccharides | Variable | The first described method; does not work well with recent photosynthetic products like hexoses or sucrose. researchgate.netgfz-potsdam.de |
Methodological Advancements for Position-Specific ¹⁸O Isotopic Analysis of Sugars
While GC/Pyr-IRMS can determine the average δ¹⁸O value for an entire molecule, significant isotopic heterogeneity can exist within the molecule itself. acs.orgwikipedia.org Understanding the ¹⁸O/¹⁶O ratio at specific atomic positions (position-specific isotopic analysis, or PSIA) provides deeper insights into metabolic and environmental processes. acs.organnualreviews.org As direct instrumental analysis for this is challenging, innovative wet chemistry methods have been developed.
A key approach involves a multi-step chemical degradation process combined with IRMS analysis. acs.orgacs.org The general strategy is as follows:
Protecting Groups: Specific hydroxyl groups on the sugar molecule are chemically "protected" to prevent them from reacting in subsequent steps. For instance, acetonation can be used to protect the hydroxyls at the O-1, O-2, O-5, and O-6 positions of glucose. acs.orgacs.org
Targeted Removal: The unprotected hydroxyl group (e.g., at the O-3 position) is chemically modified and then quantitatively removed from the molecule (deoxygenation). acs.org
Isotopic Analysis & Mass Balance: The bulk δ¹⁸O values of the protected sugar are measured by IRMS both before and after the deoxygenation step.
Calculation: By applying an isotope mass balance equation, the δ¹⁸O value of the specific oxygen atom that was removed can be calculated with high precision.
This approach has been successfully extended to determine the complete intramolecular δ¹⁸O profile of glucose derived from starch. acs.org Research has revealed significant ¹⁸O/¹⁶O heterogeneity, demonstrating that different oxygen positions within the same molecule record distinct isotopic information.
| Oxygen Position in Glucose (from C4 Starch) | Isotopic Composition Relative to Molecular Average | Research Method |
| O-2 | Marginally enriched (+2.40 mUr) | Isotope mass balance using phenylglucosazone formation. acs.org |
| O-3 | Relatively enriched (+12.16 mUr) | Chemical deoxygenation after protection of other positions. acs.orgacs.org |
| O-4 | Relatively depleted (-20.40 to -31.11 mUr) | Extension of wet chemistry deoxygenation methods. acs.org |
| O-5 and O-6 (combined) | Calculated by mass balance | I₂ oxidation to remove O-5 and O-6. acs.org |
mUr = milli Urey, a unit for expressing isotopic ratios.
This methodology, while complex, is innovative because it circumvents the need for complete isolation of degradation products and dramatically reduces the required sample size, as the reaction mixture can be analyzed by GC/Pyr-IRMS. acs.org These advancements pave the way for applying PSIA to trace the metabolic fate of compounds like D-Allose-¹⁸O₂.
Chromatographic Separation Techniques for Isotope-Labeled D-Allose Metabolites
Following administration in a biological system, D-Allose-¹⁸O₂ will be converted into various downstream metabolites. To trace the ¹⁸O label and understand these metabolic pathways, it is essential to first separate the complex mixture of resulting compounds. Chromatographic techniques, particularly liquid chromatography coupled with mass spectrometry, are central to this task. nih.govnih.gov
Isotope-labeled metabolites generally have the same chemical structure as their unlabeled counterparts and thus behave almost identically during chromatographic separation. nih.gov The primary challenge is achieving sufficient separation of the various isomers (e.g., allose, glucose, fructose) and other related metabolites that may be present in a biological extract. ucdavis.edu
Research Findings and Techniques:
Derivatization for Reversed-Phase LC: To improve chromatographic separation and detection sensitivity, monosaccharides are often derivatized. A widely used labeling agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars. ucdavis.edunih.gov The resulting hydrophobic PMP-derivatives can be effectively separated by reversed-phase ultra-high performance liquid chromatography (UHPLC). ucdavis.edunih.gov This method has been used to separate and quantify a comprehensive set of fourteen different monosaccharides within a single 10-minute run. ucdavis.edu
Ion-Exchange Chromatography: High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAE-PAD) is another powerful technique that can separate underivatized carbohydrates, including D-allose and D-allulose, with high resolution. frontiersin.org
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating polar compounds like sugars and their phosphorylated metabolites. It provides an alternative to reversed-phase and ion-pairing chromatography for metabolomics studies. mycompounddiscoverer.com
A study analyzing phospholipids (B1166683) in a cell line after treatment with D-allose demonstrates the application of these techniques in a metabolic context. researchgate.net While focused on lipids, the study highlights the necessity of robust chromatographic separation (in this case, nanoflow UHPLC) coupled to tandem mass spectrometry to quantify changes in metabolite profiles induced by D-allose. For analyzing the direct metabolites of D-Allose-¹⁸O₂, a similar approach using UHPLC-MS/MS would be employed to separate compounds like D-allose-6-phosphate-¹⁸O₂, fructose-6-phosphate-¹⁸O₂, and others from the cellular matrix before mass analysis.
| Technique | Stationary Phase (Column) | Mobile Phase Example | Application Notes |
| UHPLC-MS/MS (with PMP derivatization) | C18 (Reversed-Phase) | Gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. nih.gov | Excellent for separating isomers and quantifying a wide range of monosaccharides in complex mixtures. ucdavis.edunih.gov |
| Bio-LC (HPAE-PAD) | CarboPac PA1 (Anion-Exchange) | Sodium hydroxide (B78521) gradient | Separates underivatized monosaccharides, including D-allose and its precursor D-allulose. frontiersin.org |
| HILIC | SeQuant ZIC pHILIC | Gradient of acetonitrile and water with buffer | Effective for separating polar and charged metabolites, such as sugar phosphates. mycompounddiscoverer.com |
Applications of D Allose 18o2 in Biochemical and Metabolic Pathway Elucidation
Tracing Carbon and Oxygen Fluxes in Metabolic Networks
Stable isotope tracing is an essential technology for analyzing the activity of specific metabolic pathways by monitoring the labeling patterns in downstream metabolites. nih.gov When D-Allose-¹⁸O₂ is introduced into a biological system, the ¹⁸O atoms act as reporters. As the sugar is metabolized, these heavy isotopes are incorporated into a variety of intermediates and end-products. By measuring the mass shifts in these molecules, it is possible to map the active pathways and quantify the rate of metabolic flow, known as flux. chromservis.eu This technique provides a dynamic picture of metabolism, revealing not just the concentrations of metabolites, but also the rates of their production and consumption. chromservis.eu
D-Allose can be metabolized by entering central carbon metabolism, which includes the interconnected pathways of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). ontosight.aiutmb.edu In many organisms, D-Allose is first phosphorylated to D-allose phosphate. ontosight.aiontosight.ai Subsequently, it can be isomerized to fructose-6-phosphate (B1210287), a key intermediate in glycolysis. ontosight.ai By using D-Allose-¹⁸O₂, researchers can trace the entry and progression of the ¹⁸O label through the glycolytic sequence.
The pentose phosphate pathway, a branch of glycolysis, is crucial for producing NADPH and precursors for nucleotide synthesis. wikipedia.orgnih.gov It begins with glucose-6-phosphate, an intermediate that can be formed from the fructose-6-phosphate derived from D-Allose. khanacademy.orgnih.gov Tracking the ¹⁸O from D-Allose-¹⁸O₂ into PPP intermediates like ribose-5-phosphate (B1218738) provides a direct measure of the flux diverted from glycolysis into this anabolic pathway.
| Enzyme | Pathway | Reaction Monitored with D-Allose-¹⁸O₂ |
| D-allose kinase | D-Allose Metabolism | Phosphorylation of D-Allose-¹⁸O₂ to D-allose-¹⁸O₂-phosphate. ontosight.aiontosight.ai |
| D-allose phosphate isomerase | D-Allose Metabolism | Conversion to D-fructose-¹⁸O₂-6-phosphate. ontosight.ai |
| Phosphoglucose isomerase | Glycolysis | Isomerization to D-glucose-¹⁸O₂-6-phosphate. ontosight.ai |
| Glucose-6-phosphate dehydrogenase | Pentose Phosphate Pathway | Entry of the ¹⁸O₂ label into the oxidative phase of the PPP. nih.gov |
Once the ¹⁸O label from D-Allose-¹⁸O₂ enters central carbon metabolism, it can be traced into a wide array of downstream metabolites. The intermediates of glycolysis and the PPP serve as building blocks for numerous biosynthetic pathways. For example, the glycolytic product pyruvate (B1213749) is a precursor to acetyl-CoA, which enters the TCA cycle to generate energy and precursors for amino acid synthesis. utmb.edu The PPP-derived ribose-5-phosphate is essential for the de novo synthesis of nucleotides. wikipedia.orgwikipathways.org
By using mass spectrometry to detect the mass increase corresponding to ¹⁸O incorporation, the contribution of D-Allose to the synthesis of these vital biomolecules can be quantified. This allows for a detailed understanding of how D-Allose is partitioned between different metabolic fates.
| Metabolite Class | Example Metabolite | Precursor from D-Allose-¹⁸O₂ Pathway | Expected Observation |
| Organic Acids | Citrate | Acetyl-CoA (from Pyruvate) | Incorporation of ¹⁸O, indicating flux from D-Allose through glycolysis and the TCA cycle. |
| Amino Acids | L-Glutamate | α-Ketoglutarate (TCA intermediate) | ¹⁸O-labeled glutamate, showing D-Allose carbon/oxygen entering amino acid pools. nih.gov |
| Nucleotides | Adenosine Monophosphate (AMP) | Ribose-5-phosphate | ¹⁸O-labeled ribose moiety, quantifying the contribution of D-Allose to nucleotide biosynthesis via the PPP. wikipathways.org |
| Complex Carbohydrates | Glycogen | Glucose-6-phosphate | Storage of ¹⁸O-labeled glucose units, indicating flux towards energy storage. |
Metabolic networks are characterized by branch points where a single metabolite is the substrate for multiple enzymatic reactions, leading to different metabolic fates. nih.govias.ac.in These junctions are critical control points in cellular metabolism. The fate of D-Allose-¹⁸O₂ at such branch points provides valuable information about the regulation of metabolic flux. For instance, the glucose-6-phosphate derived from D-Allose-¹⁸O₂ stands at a major crossroads: it can either continue down the glycolytic pathway or be shunted into the pentose phosphate pathway. nih.gov The relative abundance of the ¹⁸O label in the products of each path reveals the partitioning of flux, which can change in response to different physiological conditions.
This approach is also instrumental in studying pathway redundancy, where two or more pathways can produce the same metabolite. By introducing D-Allose-¹⁸O₂, it is possible to distinguish its contribution from that of other substrates (like unlabeled glucose), thereby dissecting the relative activity of parallel or redundant metabolic routes.
Investigating D-Allose-18O2 Incorporation into Downstream Metabolites
De Novo Biosynthesis Studies Utilizing D-Allose-¹⁸O₂
De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. wikipathways.orgpnas.org Stable isotope tracers are invaluable for studying these processes, as they allow for the quantification of the contribution of a specific nutrient to the formation of new biomolecules. nih.gov D-Allose-¹⁸O₂ can be used to trace the anabolic use of this rare sugar, providing a clear picture of its role in building cellular components.
Anabolism is the set of metabolic pathways that construct molecules from smaller units, a process that requires energy. mdpi.com When cells are supplied with D-Allose-¹⁸O₂, the labeled oxygen atoms can be traced into newly synthesized macromolecules such as proteins, lipids, and nucleic acids. For example, by measuring the incorporation of ¹⁸O into the ribose component of RNA and DNA, one can quantify the flux from D-Allose through the pentose phosphate pathway to nucleotide synthesis. wikipathways.org Similarly, tracing the label into amino acids and then into proteins reveals the contribution of D-Allose to protein synthesis. This quantitative data is crucial for understanding the role of D-Allose in supporting cell growth and proliferation under various conditions. mdpi.com
The polyol pathway, also known as the sorbitol pathway, is a two-step process that converts glucose to fructose. nih.gov This pathway is particularly relevant in the context of diabetic complications, as high glucose levels can lead to its over-activation. nih.gov Given that D-Allose is a glucose isomer, D-Allose-¹⁸O₂ can be used as a tracer to investigate its potential entry into and flux through the polyol pathway and other sugar interconversion pathways. pageplace.dersc.org
The first enzyme in the pathway, aldose reductase, can act on various aldehydes. nih.gov By exposing cells to D-Allose-¹⁸O₂ and monitoring for the appearance of labeled sorbitol and fructose, researchers can determine if D-Allose is a substrate for this pathway. This provides insights into the metabolic flexibility of sugar-metabolizing enzymes and can help elucidate the complex interplay and interconversion between different sugars within the cell.
Quantifying Contributions of D-Allose to Anabolic Processes
Assessment of Metabolic Pathway Activity and Flux
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular reactions. mdpi.comrsc.org The introduction of a stable isotope-labeled substrate like D-Allose-¹⁸O₂ allows for the tracing of the ¹⁸O atoms as they are incorporated into downstream metabolites. By analyzing the isotopic enrichment in these metabolites using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through various pathways. nih.govnih.govfrontiersin.org
Quantitative flux analysis with D-Allose-¹⁸O₂ provides a snapshot of metabolic activity under steady-state conditions. When cells or organisms are cultured with D-Allose-¹⁸O₂, the labeled oxygen atoms are incorporated into various intermediates of central carbon metabolism. For instance, the conversion of D-allose to fructose-6-phosphate and its subsequent entry into glycolysis and the pentose phosphate pathway (PPP) would result in ¹⁸O-labeled intermediates. ontosight.aifrontiersin.org
The distribution of ¹⁸O within the metabolic network is determined by the rates of converging and diverging pathways. By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹⁸O atoms) of key metabolites, a quantitative map of metabolic fluxes can be constructed. researchgate.net This approach allows for the determination of the relative contributions of different pathways to the production of a specific metabolite.
Table 1: Illustrative Data from a Steady-State Quantitative Flux Analysis using D-Allose-¹⁸O₂ in a Hypothetical Cancer Cell Line
This interactive table presents hypothetical data on the fractional ¹⁸O labeling of key metabolites and the calculated relative flux through major metabolic pathways after administration of D-Allose-¹⁸O₂. The data illustrates how the tracer can be used to quantify shifts in metabolism, such as the Warburg effect in cancer cells.
| Metabolite | Fractional ¹⁸O Labeling (%) | Metabolic Pathway | Relative Flux (Normalized to D-Allose Uptake) |
| Fructose-6-Phosphate | 85 | Glycolysis | 1.0 |
| Glucose-6-Phosphate | 78 | Glycolysis/PPP | 0.92 |
| Lactate | 65 | Anaerobic Glycolysis | 0.75 |
| Citrate | 30 | TCA Cycle | 0.35 |
| Ribose-5-Phosphate | 45 | Pentose Phosphate Pathway | 0.53 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from a quantitative flux analysis experiment. Actual values would vary based on the specific biological system and experimental conditions.
While steady-state MFA provides valuable information, many biological processes are dynamic. Dynamic metabolic flux analysis (dMFA) extends the principles of MFA to non-steady-state conditions, allowing for the investigation of metabolic responses to perturbations over time. frontiersin.orgioc.ee By introducing D-Allose-¹⁸O₂ as a tracer and monitoring the temporal changes in the isotopic labeling of intracellular metabolites, researchers can gain insights into the kinetics of metabolic pathways. nih.gov
This technique is particularly useful for studying transient metabolic states, such as the response to a hormonal stimulus or the adaptation to a new nutrient source. ioc.ee For example, D-allose is known to be transported by the same carrier system as glucose, and its transport can be stimulated by insulin. nih.gov Using D-Allose-¹⁸O₂, one could dynamically trace its uptake and subsequent metabolism in response to insulin, providing precise measurements of flux changes in real-time.
Table 2: Representative Data from a Dynamic Metabolic Flux Measurement with D-Allose-¹⁸O₂
This table shows hypothetical time-course data for the ¹⁸O enrichment in key glycolytic intermediates following the addition of D-Allose-¹⁸O₂ to a cell culture. This type of data is used to calculate dynamic flux rates.
| Time (minutes) | ¹⁸O Enrichment in Fructose-1,6-bisphosphate (%) | ¹⁸O Enrichment in Lactate (%) |
| 0 | 0 | 0 |
| 5 | 30 | 10 |
| 10 | 55 | 25 |
| 20 | 75 | 48 |
| 30 | 80 | 60 |
Note: This table contains representative data to illustrate the principles of dynamic metabolic flux measurements. The specific values would depend on the experimental setup.
Quantitative Flux Analysis with this compound in Biological Systems
Investigating Inter-Organ and Inter-Cellular Carbohydrate Exchange Dynamics with D-Allose-¹⁸O₂
In multicellular organisms, metabolism is a highly integrated process involving the exchange of metabolites between different organs and cell types. escholarship.org Stable isotope tracers are invaluable tools for studying this inter-organ crosstalk. nih.govmaastrichtuniversity.nlnih.gov By administering D-Allose-¹⁸O₂ to a whole organism, it is possible to trace its absorption, distribution, and metabolism across various tissues.
For example, studies have shown that the intestine and liver play crucial roles in carbohydrate metabolism. escholarship.orgdiva-portal.org Using D-Allose-¹⁸O₂, researchers could quantify the extent to which D-allose is taken up by the intestine, metabolized locally, or passed into circulation for uptake by other organs like the liver and muscle. This approach can reveal the sources and sinks of circulating carbohydrates and how they are partitioned between different tissues under various physiological and pathological conditions. escholarship.org The analysis of isotopic enrichment in metabolites from blood samples and tissue biopsies provides a comprehensive picture of whole-body carbohydrate dynamics. maastrichtuniversity.nlnih.gov
Table 3: Hypothetical Inter-Organ Flux of ¹⁸O-Labeled Metabolites Derived from D-Allose-¹⁸O₂
This table illustrates the type of data that could be obtained from an in vivo study using D-Allose-¹⁸O₂ to investigate inter-organ carbohydrate exchange. The data represents the net flux of ¹⁸O-labeled metabolites between key metabolic organs.
| Metabolite | Organ of Origin | Organ of Uptake | Net Flux of ¹⁸O-Label (µmol/kg/min) |
| ¹⁸O-Lactate | Muscle | Liver | 15.2 |
| ¹⁸O-Alanine | Muscle | Liver | 5.8 |
| ¹⁸O-Glucose | Liver (from Gluconeogenesis) | Brain | 8.5 |
| ¹⁸O-Glycerol | Adipose Tissue | Liver | 3.1 |
Note: The data presented is for illustrative purposes to demonstrate the application of D-Allose-¹⁸O₂ in studying inter-organ metabolism. Actual flux values would be determined experimentally.
Role of D Allose 18o2 in Enzymatic Reaction Mechanism Studies
Elucidation of Oxygen Incorporation Mechanisms in D-Allose-Related Biotransformations
The study of enzymes that catalyze the oxidation of carbohydrates is crucial for understanding metabolic pathways and for the development of novel biocatalysts. When an enzyme, such as a dioxygenase, acts on D-allose in an atmosphere enriched with ¹⁸O₂, the pattern of ¹⁸O incorporation into the product can reveal fundamental details of the catalytic mechanism. researchgate.net
A primary method for analyzing the results of labeling experiments is mass spectrometry. By comparing the mass-to-charge ratio (m/z) of the enzymatic product formed in the presence of natural oxygen (¹⁶O₂) versus heavy oxygen (¹⁸O₂), researchers can determine the number of oxygen atoms incorporated from O₂. nih.gov
For a hypothetical dioxygenase that oxidizes D-allose, the reaction would be conducted under an ¹⁸O₂ atmosphere. The resulting product would be analyzed by high-resolution mass spectrometry. If one atom of ¹⁸O is incorporated, the product's mass will increase by two atomic mass units compared to the unlabeled product. If both atoms from a single O₂ molecule are incorporated, the mass will increase by four units. This analysis helps distinguish between monooxygenase and dioxygenase activity and can reveal if any oxygen atoms are exchanged with the solvent (H₂O). researchgate.net
Table 1: Hypothetical Mass Spectrometry Data for Analyzing ¹⁸O Incorporation in a D-Allose Biotransformation
| Analyte | Reaction Condition | Expected m/z (Unlabeled) | Observed m/z | ¹⁸O Atoms Incorporated | Mechanistic Implication |
| Oxidized D-Allose Product | Standard (¹⁶O₂) | 200.05 | 200.05 | 0 | Baseline |
| Oxidized D-Allose Product | Labeled (¹⁸O₂) | 200.05 | 202.05 | 1 | Monooxygenase Activity |
| Oxidized D-Allose Product | Labeled (¹⁸O₂) | 200.05 | 204.06 | 2 | Dioxygenase Activity |
This table is illustrative and shows the expected mass shifts for a hypothetical oxidized D-allose product with a base mass of 200.05 Da.
Isotopic labeling with ¹⁸O₂ is critical for identifying transient, oxygen-carrying intermediates in a reaction pathway. For instance, in reactions catalyzed by cytochrome P450 enzymes, an iron-oxo complex is a key intermediate. nih.gov If D-Allose-¹⁸O₂ were a substrate for such an enzyme, trapping and analyzing this intermediate could confirm that the oxygen atom originates from O₂ before its transfer to the sugar substrate. These experiments are technically challenging but provide direct evidence of the reaction mechanism, confirming the role of specific enzyme-bound species in the catalytic cycle.
Analyzing 18O Retention and Exchange Patterns in Enzymatic Products
Stereochemical Analysis of Enzymatic Reactions Using D-Allose-18O2
While ¹⁸O is not a chiral label, its position in the final product can provide significant stereochemical information when combined with other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. mdpi.comdokumen.pub The stereospecificity of an enzyme dictates the precise orientation in which a substrate binds and the reaction occurs.
If an oxygenase incorporates an ¹⁸O atom into the D-allose structure, determining the resulting stereocenter's configuration (R or S) reveals the face of the substrate that the enzyme attacked. This information is fundamental to understanding the architecture of the enzyme's active site and the geometric constraints it imposes on the catalytic reaction. frontiersin.org Computational modeling can be used alongside these empirical results to build a detailed picture of the enzyme-substrate complex. mdpi.com
Investigating Enzyme Specificity and Kinetic Parameters with Labeled Substrates
Enzymes exhibit high specificity for their substrates, a property governed by the precise fit between the substrate and the enzyme's active site. numberanalytics.com Using isotopically labeled substrates like D-Allose-¹⁸O₂ can be employed to investigate kinetic parameters and probe rate-determining steps through the kinetic isotope effect (KIE). The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov
If the breaking or formation of a bond to the oxygen atom is part of the rate-determining step of the enzymatic reaction, then the reaction with D-Allose-¹⁸O₂ will be slightly slower than with D-Allose-¹⁶O₂. By measuring the Michaelis-Menten constants (Km and Vmax) for both isotopic substrates, a KIE value can be calculated. A significant KIE (value > 1) implies that the oxygen atom is directly involved in the slowest step of the reaction, providing critical insight into the enzyme's mechanism. nih.gov
Table 2: Illustrative Kinetic Parameters for an Enzyme Acting on Isotopically Labeled D-Allose
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Kinetic Isotope Effect (k¹⁶/k¹⁸) |
| D-Allose (with ¹⁶O₂) | 5.0 | 100 | 1.2 x 10⁵ | N/A |
| D-Allose (with ¹⁸O₂) | 5.1 | 92 | 1.1 x 10⁵ | 1.09 |
This table presents hypothetical data illustrating a normal kinetic isotope effect, suggesting the involvement of the oxygen atom in the rate-limiting step.
D Allose 18o2 in Glycobiological Research and Molecular Interactions
Probing Carbohydrate-Protein Interaction Dynamics with Labeled D-Allosenih.govrsc.org
The study of interactions between carbohydrates and proteins, such as lectins, is fundamental to understanding numerous biological processes. nih.gov The use of isotopically labeled sugars like D-Allose-18O2 provides a nuanced approach to dissecting these interactions.
Characterization of Binding Sites and Affinities Using this compound
The precise identification of ligand-binding sites on proteins is crucial for understanding their function. nih.govunomaha.edubiorxiv.org Isotope labeling is a powerful technique for this purpose. When this compound binds to a protein, the mass difference introduced by the ¹⁸O atoms can be detected using mass spectrometry, confirming the interaction and helping to identify the binding partners.
Techniques like Isothermal Titration Calorimetry (ITC) are used to measure the heat changes that occur when two molecules interact, providing data on binding affinity (dissociation constant, Kd), stoichiometry, and enthalpy. nih.govtainstruments.com This allows for a complete thermodynamic profile of the carbohydrate-protein interaction. The use of labeled compounds ensures that the observed interactions are specific to the introduced sugar.
Illustrative Data Table of D-Allose-Protein Binding Affinities
This interactive table provides hypothetical data on the binding affinities of D-Allose to various proteins, as might be determined using techniques like ITC.
| Protein Target | Technique Used | Dissociation Constant (Kd) (μM) | Stoichiometry (N) |
| D-allose-binding protein | Isothermal Titration Calorimetry | 0.33 nih.govasm.org | 1 |
| Galectin-3 | Surface Plasmon Resonance | 22.5 | 1 |
| Mannose-Binding Lectin | Isothermal Titration Calorimetry | 45.1 | 2 |
Structural Biology Applications with Isotope-Labeled D-Allose
Isotope labeling is invaluable in structural biology for determining the three-dimensional structures of molecules. silantes.com In X-ray crystallography, incorporating this compound can help in the precise localization of the sugar within a protein's binding cleft due to the altered electron density of the heavier oxygen atoms. nih.gov
In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹⁸O label can induce isotopic shifts in the spectra of nearby atoms, providing critical distance constraints for structure calculation. nih.gov This helps to define the exact orientation of the bound carbohydrate and identify the specific amino acid residues involved in the interaction. rsc.orgresearchgate.net These structural insights are key to understanding the basis of binding specificity. nih.gov
Investigating Glycosylation Pathways and Glycoprotein (B1211001) Biosynthesis with D-Allose-18O2bocsci.com
Glycosylation, the attachment of sugar moieties to proteins, is a complex process that generates immense structural diversity and is crucial for many biological functions. acs.orgnih.gov Using this compound as a metabolic tracer allows researchers to follow its journey through the cell's glycosylation machinery. nih.gov When cells are cultured with this compound, the labeled sugar is incorporated into newly synthesized glycoproteins. oup.comnih.gov
By isolating these glycoproteins and analyzing them with mass spectrometry, researchers can pinpoint which glycan structures contain the ¹⁸O label. researchgate.net This provides direct evidence of the metabolic pathways D-allose enters and helps to characterize the substrate specificities of the enzymes involved in glycoprotein biosynthesis. nih.govpnas.org
Analysis of Carbohydrate Transport Mechanisms and Transporter Specificity
The movement of sugars across cell membranes is facilitated by specific transport proteins. ontosight.ai this compound serves as an excellent probe to study these transport systems and determine the specificity of the transporters. ontosight.ainih.gov
Tracking this compound Uptake and Distribution in Cellular Models
By introducing this compound to cellular models, scientists can monitor its uptake and distribution. nih.gov The intracellular concentration of the labeled sugar can be measured over time using methods like liquid chromatography-mass spectrometry (LC-MS), which allows for the quantification of transport kinetics. acs.org Lowering the temperature to 4°C is a common method to inhibit active transport processes and distinguish them from passive diffusion. nih.gov Studies have shown that D-allose does not inhibit the endocytic uptake of other molecules, suggesting its transport mechanism is specific. nih.gov Advanced imaging techniques can also be used to visualize the subcellular location of the labeled sugar.
Characterization of Specific D-Allose Transport Proteinsnih.gov
Several transport proteins are known to facilitate the movement of D-allose. In E. coli, the D-allose transport system is composed of AlsA, AlsB, and AlsC proteins. nih.govfrontiersin.orgfrontiersin.org AlsB is a periplasmic protein that specifically binds to D-allose. nih.govnih.gov In mammals, studies have indicated that D-allose is absorbed in the intestine via the sodium-dependent glucose cotransporter 1 (SGLT1), but not by the glucose transporter type 5 (GLUT5). nih.govresearchgate.net
Using this compound in competitive uptake assays, where uptake is measured in the presence of other sugars, can elucidate the specificity of these transporters. For example, the uptake of D-allose can be inhibited by an SGLT1-specific inhibitor. nih.govresearchgate.net
Illustrative Data Table of D-Allose Transport Inhibition
This interactive table presents hypothetical data on the inhibition of D-Allose uptake by different transport inhibitors, demonstrating transporter specificity.
| Transporter System | Cell Line | Inhibitor | Inhibitor Concentration | % Inhibition of this compound Uptake |
| SGLT1 | Rat Intestinal Cells | KGA-2727 (SGLT1 inhibitor) nih.gov | 10 µM | 85 |
| GLUT5 | Rat Intestinal Cells | Fructose | 25 mM | 5 nih.gov |
| Als Operon | E. coli | D-ribose | 10 mM | 30 nih.govasm.org |
| General Active Transport | HeLa Cells | 4°C Temperature Block | N/A | 80 nih.gov |
Future Directions and Emerging Research Avenues for D Allose 18o2
Development of Novel Synthesis Methods for Site-Specific ¹⁸O Labeling in D-Allose
The utility of D-Allose-¹⁸O₂ as a tracer is fundamentally dependent on the ability to synthesize it with high purity and positional accuracy of the ¹⁸O label. Current synthetic methods, while effective, can be complex and may not always offer the desired level of site-specificity. Future research will focus on developing more efficient and precise methods for introducing ¹⁸O at specific hydroxyl groups within the D-allose molecule.
One promising approach involves the use of chemoenzymatic strategies. By leveraging the high selectivity of enzymes, such as oxidases and isomerases, researchers can target specific positions for isotope incorporation. For instance, enzymes could be used to selectively oxidize a specific hydroxyl group, which can then be reduced using an ¹⁸O-labeled reagent. Another avenue of exploration is the development of novel protecting group strategies in organic synthesis. These strategies would allow for the selective deprotection of a single hydroxyl group, enabling its targeted reaction with an ¹⁸O source.
The table below outlines potential future synthetic strategies and their anticipated advantages.
| Synthetic Strategy | Description | Potential Advantages |
| Chemoenzymatic Synthesis | Utilization of enzymes (e.g., oxidases, isomerases) to catalyze site-specific reactions for ¹⁸O incorporation. | High regioselectivity and stereoselectivity, milder reaction conditions, environmentally friendly. |
| Advanced Protecting Group Chemistry | Development of novel protecting groups that can be selectively removed from a specific hydroxyl position on the allose ring. | Precise control over the labeling site, applicable to a wide range of reaction conditions. |
| Metal-Catalyzed Reactions | Employing transition metal catalysts to direct the regioselective functionalization and subsequent ¹⁸O labeling of D-allose. | High efficiency and turnover numbers, potential for novel bond formations. |
| Microfluidic Synthesis | Utilizing microreactor technology for the controlled and efficient synthesis of D-Allose-¹⁸O₂. | Enhanced reaction control, improved safety, potential for high-throughput synthesis. |
Integration of D-Allose-¹⁸O₂ Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
To gain a holistic understanding of the biological impact of D-Allose, it is crucial to move beyond traditional metabolic flux analysis and integrate D-Allose-¹⁸O₂ tracing with other "omics" technologies. This multi-omics approach will provide a more comprehensive picture of how D-allose influences cellular processes at various levels, from gene expression to protein function.
By combining stable isotope tracing with proteomics, researchers can identify proteins whose expression or post-translational modifications are altered in response to D-allose administration. For example, ¹⁸O labeling could be used to track the incorporation of allose-derived metabolites into glycoproteins. Similarly, integrating D-Allose-¹⁸O₂ tracing with transcriptomics can reveal changes in gene expression profiles, providing insights into the signaling pathways modulated by D-allose. This integrated approach will be instrumental in elucidating the mechanisms behind D-allose's observed anti-inflammatory and anti-proliferative effects.
Application of D-Allose-¹⁸O₂ in Advanced Bioanalytical Platform Development
The accurate detection and quantification of D-Allose-¹⁸O₂ and its metabolites are paramount for its use as a tracer. The development of advanced bioanalytical platforms will be crucial for enhancing the sensitivity and specificity of these measurements. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone technique in this field.
Future developments will likely focus on the implementation of novel ionization techniques and mass analyzers to improve the signal-to-noise ratio for ¹⁸O-labeled compounds. Furthermore, the development of targeted mass spectrometry-based assays, such as multiple reaction monitoring (MRM), will enable the absolute quantification of D-Allose-¹⁸O₂ and its downstream metabolites with high precision. The use of D-Allose-¹⁸O₂ as an internal standard in these assays will also help to correct for matrix effects and improve the accuracy of quantification.
Expanding the Scope of D-Allose-¹⁸O₂ in Non-Mammalian Biological Systems (e.g., Plant Metabolism, Microbial Physiology)
While much of the research on D-allose has focused on its effects in mammalian systems, there is a growing interest in its role in other organisms. Expanding the use of D-Allose-¹⁸O₂ to study plant metabolism and microbial physiology will open up new avenues of research.
In plant science, D-Allose-¹⁸O₂ could be used to investigate the transport and metabolism of rare sugars and their impact on plant growth, development, and stress responses. For example, it could help to elucidate the pathways involved in the synthesis of allose-containing natural products. In microbiology, D-Allose-¹⁸O₂ tracing can be employed to study the metabolic capabilities of different microorganisms and their interactions within complex microbial communities. This could have implications for understanding the role of rare sugars in gut microbiome function and for the development of novel antimicrobial strategies.
Addressing Challenges in the Quantification and Interpretation of Low Abundance ¹⁸O Signals in Complex Biological Matrices
A significant challenge in stable isotope tracing studies is the detection and accurate quantification of low levels of isotopic enrichment in complex biological samples. The natural abundance of ¹⁸O can interfere with the measurement of the tracer signal, particularly when the enrichment is low.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
